1-(Cyclohexyloxy)-4-nitrobenzene

Vue d'ensemble

Description

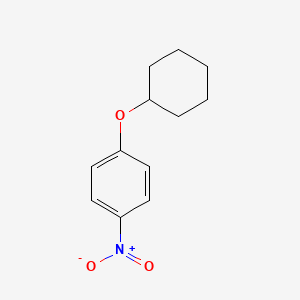

1-(Cyclohexyloxy)-4-nitrobenzene is an organic compound characterized by a cyclohexyloxy group attached to a benzene ring, which also bears a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)-4-nitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) in 1-(Cyclohexyloxy)-4-nitrobenzene undergoes reduction to form an amine (-NH₂) under catalytic hydrogenation. A representative protocol involves:

-

Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

-

Conditions : Stirring in methanol under a hydrogen atmosphere for 16 hours .

This reaction is critical for synthesizing amine derivatives, which are valuable intermediates in medicinal chemistry.

Substitution Reactions

The cyclohexyloxy group (-O-C₆H₁₁) can participate in nucleophilic substitution or transetherification. While direct experimental data for this compound is limited, insights from analogous nitrobenzenes suggest:

-

Transetherification : Substitution of the ether oxygen with nucleophiles (e.g., alkoxides) under basic conditions. For example, studies on 2,4-dimethoxynitrobenzene demonstrate efficient transetherification using sodium tert-butoxide (NaO-t-Bu) under microwave irradiation .

-

Reaction Optimization : Solvent choice significantly impacts yield. For instance, 1,2-dichloroethane (DCE) enabled 100% conversion in transetherification .

Table 1: Transetherification Conditions and Yields

| Temperature (°C) | Time (min) | Yield (%) | Solvent |

|---|---|---|---|

| 20 | 25 | 73 | Toluene/DME |

| 40 | 30 | 29 | Toluene |

| 110 | 10 | 72 | Toluene |

Data adapted from studies on 2,4-dimethoxynitrobenzene .

Oxidative Metabolism

While direct oxidative reactions of this compound are not explicitly documented, related nitrobenzenes undergo metabolic oxidation. For example, 1-chloro-4-nitrobenzene forms glutathione conjugates and hydroxylated metabolites via cytochrome P-450-mediated pathways . Analogously, the cyclohexyloxy group may undergo oxidation to ketones or other derivatives under strong oxidizing conditions (e.g., KMnO₄).

Mechanistic Insights

The nitro group directs electrophilic substitution to the meta position relative to itself, while the ether group may exhibit ortho/para-directing effects depending on reaction conditions. This positional interplay governs regioselectivity in further derivatization.

Toxicological Considerations

Nitrobenzenes are known for methemoglobinemia induction and oxidative stress. For example, 1-chloro-4-nitrobenzene causes methemoglobin formation and erythrocyte damage in rodents . While specific toxicological data for this compound are unavailable, its structural similarity suggests comparable risks, necessitating careful handling.

Applications De Recherche Scientifique

Scientific Research Applications

1-(Cyclohexyloxy)-4-nitrobenzene has several notable applications across different scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis: It is used as an intermediate for synthesizing more complex organic molecules. The compound can undergo various chemical reactions, including reduction, substitution, and oxidation, leading to the formation of other valuable compounds.

Biology

- Biological Activity Studies: Research has focused on its potential antimicrobial and anti-inflammatory properties. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic effects.

Medicine

- Drug Development: The compound is explored for its potential use in drug design, particularly for developing molecules with specific pharmacological activities. Studies have indicated that it may exhibit significant biological activities that could be harnessed for therapeutic purposes.

Industry

- Production of Dyes and Pigments: In industrial applications, this compound is utilized in creating dyes and pigments due to its stable chemical structure and reactivity.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Antimicrobial Studies: Research indicates that nitro-substituted phenols exhibit significant antibacterial activity against various bacterial strains. For example, studies have shown minimum inhibitory concentrations ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects: Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. Animal model studies have indicated reduced inflammation markers following treatment with related nitro-substituted compounds.

- Neuropharmacological Applications: Some derivatives have been studied for their effects on glutamate receptors, indicating potential applications in treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 1-(Cyclohexyloxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparaison Avec Des Composés Similaires

- 1-(Cyclohexyloxy)-2-nitrobenzene

- 1-(Cyclohexyloxy)-3-nitrobenzene

- 1-(Cyclohexyloxy)-4-aminobenzene

Comparison: 1-(Cyclohexyloxy)-4-nitrobenzene is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in various research and industrial applications.

Activité Biologique

1-(Cyclohexyloxy)-4-nitrobenzene, an organic compound with the molecular formula C_{13}H_{17}N_{2}O_{3}, features a nitro group attached to a benzene ring, which is further substituted with a cyclohexyloxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and industrial processes.

This compound can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate, usually in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Chemical Structure

- Molecular Formula: C_{13}H_{17}N_{2}O_{3}

- Molecular Weight: 251.29 g/mol

- Melting Point: 58.5 °C

- Boiling Point: 142 °C

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, nitro-substituted phenols have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Preliminary studies suggest that this compound might exhibit anti-inflammatory effects, potentially making it a candidate for further research in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| This compound | Nitro-substituted phenol | Cyclohexyl group enhances lipophilicity |

| 1-Cyclopentyloxy-4-nitrobenzene | Nitro-substituted phenol | Cyclopentyl group may alter physical properties |

| 4-Nitrophenol | Simple phenolic compound | Lacks aliphatic substituent |

| Cyclohexyl-2-nitrophenol | Nitro-substituted phenol | Different substitution pattern |

The unique combination of a bulky cyclohexyl substituent and a para-positioned nitro group may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted compounds, including:

- Antimicrobial Studies : A study demonstrated that nitro-substituted phenols showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of related compounds in animal models, showing reduced inflammation markers following treatment with nitro-substituted phenols .

- Neuropharmacological Applications : Some derivatives have been studied for their effects on glutamate receptors, indicating potential applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

1-cyclohexyloxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.